Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate
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Overview
Description
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group, an amino group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethylated amine. One common method includes the use of diethyl phosphite and 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of C-P bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the phosphonate ester can participate in covalent bonding with enzymes or other proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1-aminoethyl)phosphonate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Diethyl (1-amino-2,2-difluoroethyl)phosphonate: Contains two fluorine atoms instead of three, leading to variations in its biological activity and chemical stability.
Diethyl (1-amino-2,2,2-trichloroethyl)phosphonate:
Uniqueness
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.
Biological Activity
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate is a phosphonate compound that has garnered attention for its unique biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its potential applications in medicine and agriculture.
Chemical Structure and Synthesis
This compound is characterized by a phosphonate group attached to a trifluoroethyl moiety. The presence of fluorine atoms significantly influences the compound's reactivity and biological activity. The synthesis of this compound typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under controlled conditions to ensure high yields and purity.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit serine hydrolases. The elongated P—C bond length (1.8797 Å) observed in this compound contributes to its lability and propensity to organophosphorylate these enzymes, leading to significant physiological effects .
- Mechanism : The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex that disrupts normal enzymatic activity. This can affect various metabolic pathways within cells.
Antimicrobial Properties
Research indicates that phosphonates like this compound exhibit antimicrobial properties. They act as antagonists of amino acids, inhibiting enzymes involved in amino acid metabolism. This action can hinder the growth of bacteria and fungi .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Inhibition of Amino Acid Metabolism : A study highlighted that aminophosphonic acids could inhibit key enzymes in amino acid metabolism, affecting cellular physiological activities . This suggests a potential application in controlling microbial growth by targeting metabolic pathways.
- Synthesis and Activity Correlation : Research showed that variations in the synthesis process could lead to differences in biological activity. For instance, optimizing reaction conditions for enantioselectivity resulted in compounds with enhanced inhibitory effects on serine hydrolases .
- Fluorinated Phosphonates : The introduction of fluorine atoms has been shown to enhance the lipophilicity and bioavailability of phosphonates. This property is crucial for their effectiveness as pharmaceuticals .
Comparative Analysis
The following table summarizes key attributes and findings related to this compound compared to other phosphonates:
Property/Compound | This compound | Other Phosphonates |
---|---|---|
P—C Bond Length | 1.8797 Å | Varies (typically shorter) |
Enzyme Target | Serine hydrolases | Various (depends on structure) |
Biological Activity | Antimicrobial; enzyme inhibition | Antimicrobial; herbicidal |
Fluorination Effect | Enhanced activity due to trifluoromethyl group | Varies; generally increases potency |
Synthesis Method | Diethyl phosphite + 1-amino-2,2,2-trifluoroethanol | Varies widely |
Properties
IUPAC Name |
1-diethoxyphosphoryl-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3NO3P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUBLZRCYWAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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